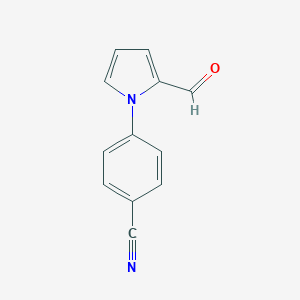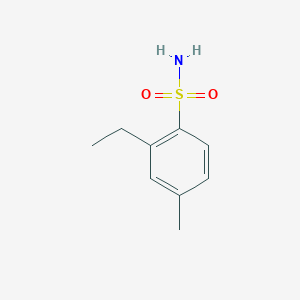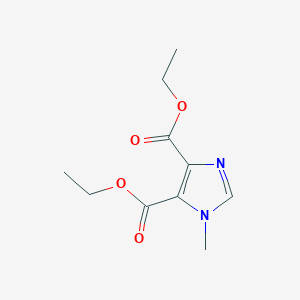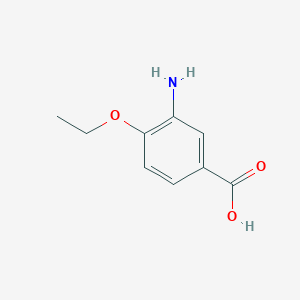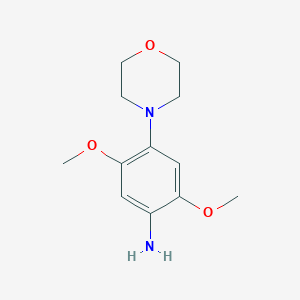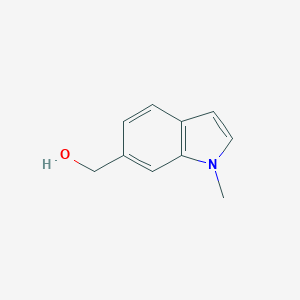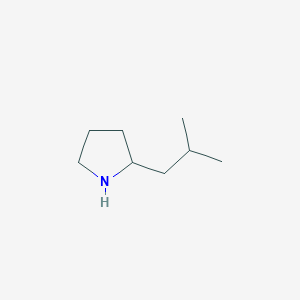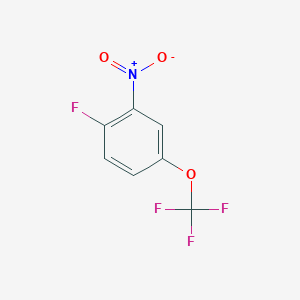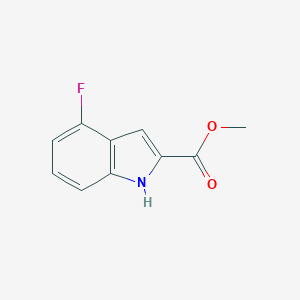
methyl 4-fluoro-1H-indole-2-carboxylate
Descripción general
Descripción
Methyl 4-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of methyl 4-fluoro-1H-indole-2-carboxylate involves several steps . The process starts with the Boc protection of the commercially available 4-chloro-3-fluoroaniline and regioselective iodination at C-2 . After facile Boc deprotection, cyclization of the resultant o-iodoaniline gives the corresponding 5-chloro-4-fluoro-indole-2-carboxylic acid .Molecular Structure Analysis
The InChI code for methyl 4-fluoro-1H-indole-2-carboxylate is 1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
Methyl 4-fluoro-1H-indole-2-carboxylate is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Alkaloids
This compound can be used as a reactant for the total synthesis of various alkaloids, which are naturally occurring chemical compounds that mostly contain basic nitrogen atoms. This includes the synthesis of complex structures like (±)-dibromophakellin and its analogs, which have potential biological activities .
Anticancer Applications
Indole derivatives are known to possess anticancer properties. Methyl 4-fluoro-1H-indole-2-carboxylate could be utilized in the synthesis of compounds that act as antiproliferative agents against certain cancer cells, such as human leukemia K562 cells .
Anti-inflammatory and Analgesic Effects
Due to its structural similarity to other indole derivatives that exhibit anti-inflammatory and analgesic effects, this compound may be used in the development of new medications targeting these conditions .
Antimicrobial Activity
Indole derivatives have been reported to show antimicrobial activity. As such, methyl 4-fluoro-1H-indole-2-carboxylate could be explored for its potential use in creating new antimicrobial agents .
Neuroprotective Properties
Some indole derivatives are investigated for their neuroprotective properties. This compound might be researched further for potential applications in protecting neuronal health or treating neurodegenerative diseases .
Enzyme Inhibition
Methyl 4-fluoro-1H-indole-2-carboxylate could serve as a precursor in synthesizing enzyme inhibitors, such as indoleamine 2,3-dioxygenase (IDO) inhibitors, which have therapeutic potential in treating diseases like cancer by modulating the immune response .
Mecanismo De Acción
Target of Action
The primary targets of indole derivatives, such as methyl 4-fluoro-1H-indole-2-carboxylate, are multiple receptors in the body . These compounds bind with high affinity to these receptors, which play a crucial role in various biological activities .
Mode of Action
The interaction of methyl 4-fluoro-1H-indole-2-carboxylate with its targets leads to a variety of biological activities. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The compound’s mode of action is largely dependent on the specific target it interacts with .
Biochemical Pathways
Indole derivatives affect a wide range of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence multiple biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of methyl 4-fluoro-1H-indole-2-carboxylate’s action depend on the specific biological activity it exhibits. For instance, in the case of its antiviral activity, it has been shown to inhibit influenza A .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXLBPLHQYAPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405863 | |
| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-fluoro-1H-indole-2-carboxylate | |
CAS RN |
113162-36-0 | |
| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

